molecular formula C16H23BN2O3 B2516733 2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile CAS No. 1356067-80-5

2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile

Cat. No. B2516733
CAS RN: 1356067-80-5
M. Wt: 302.18
InChI Key: OAJZGQNBIJCFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile" is not directly mentioned in the provided papers. However, the papers do discuss related chemistry involving tert-butyl groups and boronic acid derivatives, which are relevant to the compound . For instance, tert-butyl groups are known to be used as protective groups in organic synthesis due to their steric bulk and ease of removal under acidic conditions .

Synthesis Analysis

The synthesis of compounds with tert-butyl groups and boronic acid moieties can involve multiple steps, including lithiation, reaction with nitrosopropane, and oxidation, as seen in the preparation of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) . Additionally, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate involves alkylation with pinacol (chloromethyl)boronate as a key step . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl and boronic acid groups can be complex. For example, the triradical mentioned in paper has large dihedral angles between the N-O bonds and the benzene ring plane, which could influence the reactivity and stability of the molecule. The structure of tert-butyl isocyanide derivatives has been established by X-ray diffraction analysis , suggesting that similar analytical techniques could be used to determine the structure of "this compound".

Chemical Reactions Analysis

The tert-butyl group can participate in various chemical reactions, such as nitration, as demonstrated by the chemoselective nitration of phenols with tert-butyl nitrite . The boronic acid moiety is also reactive, often used in cross-coupling reactions in organic synthesis. The papers do not provide specific reactions for the compound , but the reactivity of similar moieties suggests that it could be involved in similar types of chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported in the papers, tert-butyl groups generally increase steric bulk, which can affect the solubility and reactivity of the compound . Boronic acids are known to be sensitive to pH changes and can form stable complexes with diols, which could be relevant for the compound's stability and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound 2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile is utilized in various scientific research applications, mainly focused on its synthesis, structural characterization, and potential as an intermediate for further chemical modifications. Studies have demonstrated the compound's utility in synthesizing diverse molecular structures, characterized by spectroscopic methods such as FT-IR, NMR, and mass spectrometry, and confirmed by X-ray diffraction. Density Functional Theory (DFT) calculations further elucidate its molecular conformation, supporting its relevance in molecular design and synthesis. For example, Qing-mei Wu et al. (2021) synthesized related compounds and conducted extensive structural analyses, including DFT and X-ray diffraction, to confirm and optimize molecular structures for further applications (Wu et al., 2021). Similarly, W. Ye et al. (2021) explored the synthesis and crystal structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, highlighting the compound's role as an intermediate in producing 1H-indazole derivatives, and performed DFT studies to compare theoretical and experimental structures (Ye et al., 2021).

Applications in Polymer and Material Science

The compound has also been implicated in the development of novel materials, particularly in polymer science where its structural attributes facilitate the creation of polymers with specific properties. Christoph S. Fischer et al. (2013) utilized similar boronate complexes for initiating Suzuki-Miyaura chain-growth polymerization, leading to the development of heterodisubstituted polyfluorenes. These polyfluorenes exhibited bright fluorescence emission and were used to create nanoparticles with potential applications in electronic and photonic devices (Fischer et al., 2013).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O3/c1-14(2,3)20-13-11(9-18)8-12(10-19-13)17-21-15(4,5)16(6,7)22-17/h8,10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJZGQNBIJCFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.